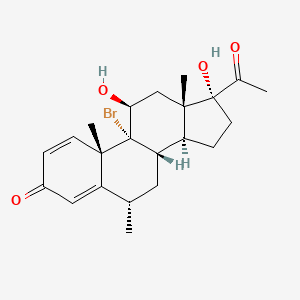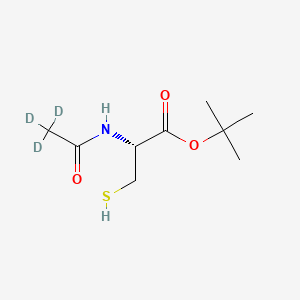
N-Acetyl-L-cysteine 1,1-Dimethylethyl Ester-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Acetyl-L-cysteine 1,1-Dimethylethyl Ester-d3 is a derivative of N-Acetyl-L-cysteine, a compound known for its antioxidant properties. This esterified form is often used in scientific research as a labeled compound, particularly in studies involving metabolic pathways and biochemical reactions .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-L-cysteine 1,1-Dimethylethyl Ester-d3 typically involves the esterification of N-Acetyl-L-cysteine with tert-butyl alcohol in the presence of a dehydrating agent. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the ester bond .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product .
化学反应分析
Types of Reactions
N-Acetyl-L-cysteine 1,1-Dimethylethyl Ester-d3 undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The disulfide bonds can be reduced back to thiol groups.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
Oxidation: Disulfides.
Reduction: Thiol groups.
Substitution: Various substituted esters.
科学研究应用
N-Acetyl-L-cysteine 1,1-Dimethylethyl Ester-d3 is widely used in scientific research due to its labeled nature. Some of its applications include:
Chemistry: Used as a precursor in the synthesis of labeled metabolites.
Biology: Employed in studies involving oxidative stress and cellular redox states.
Medicine: Investigated for its potential therapeutic effects in conditions involving oxidative damage.
Industry: Used in the production of labeled compounds for various industrial applications.
作用机制
The mechanism of action of N-Acetyl-L-cysteine 1,1-Dimethylethyl Ester-d3 involves its conversion to N-Acetyl-L-cysteine, which then exerts its effects through the thiol group. This group can interact with free radicals and other reactive species, neutralizing them and preventing oxidative damage. The compound also influences various molecular pathways involved in cellular redox states .
相似化合物的比较
Similar Compounds
N-Acetyl-L-cysteine: The parent compound, known for its antioxidant properties.
N-Acetyl-L-cysteine Ethyl Ester: Another esterified form with similar properties but different pharmacokinetics.
L-Cysteine: The non-acetylated form, which is a precursor to N-Acetyl-L-cysteine.
Uniqueness
N-Acetyl-L-cysteine 1,1-Dimethylethyl Ester-d3 is unique due to its labeled nature, making it particularly useful in metabolic studies and research involving labeled compounds. Its esterified form also offers different pharmacokinetic properties compared to its non-esterified counterparts .
属性
分子式 |
C9H17NO3S |
|---|---|
分子量 |
222.32 g/mol |
IUPAC 名称 |
tert-butyl (2R)-3-sulfanyl-2-[(2,2,2-trideuterioacetyl)amino]propanoate |
InChI |
InChI=1S/C9H17NO3S/c1-6(11)10-7(5-14)8(12)13-9(2,3)4/h7,14H,5H2,1-4H3,(H,10,11)/t7-/m0/s1/i1D3 |
InChI 键 |
NCJOYSQUBVVKJB-LNEZGBMJSA-N |
手性 SMILES |
[2H]C([2H])([2H])C(=O)N[C@@H](CS)C(=O)OC(C)(C)C |
规范 SMILES |
CC(=O)NC(CS)C(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3R,6S)-6-[(3R,5R)-7-[2-(4-fluorophenyl)-4-[(2-hydroxyphenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13851155.png)
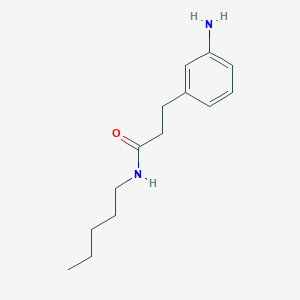

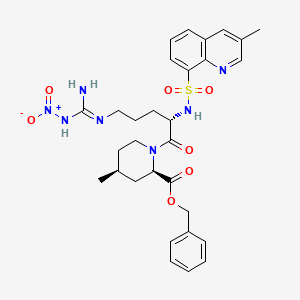
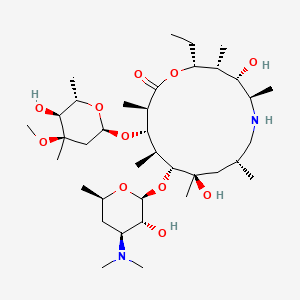
![1-[2-(Trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane Hydrochloride](/img/structure/B13851174.png)


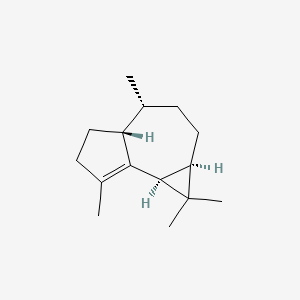
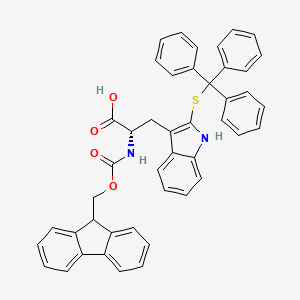
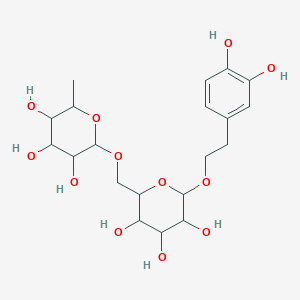
![N,N,N-Trimethyl-2-[5-(1H-1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethanaminium Chloride](/img/structure/B13851204.png)
